molecular formula C12H29NO3P+ B14310603 N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium CAS No. 116113-32-7

N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium

Cat. No.: B14310603
CAS No.: 116113-32-7
M. Wt: 266.34 g/mol
InChI Key: SDPQEMWEWRFKIE-UHFFFAOYSA-O
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Description

N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium is a compound that combines an amine and a phosphonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Amine Synthesis: : The preparation of N,N-dibutylbutan-1-amine typically involves the alkylation of butan-1-amine with butyl halides under basic conditions. A common method is to react butan-1-amine with butyl bromide in the presence of a base like sodium hydroxide or potassium carbonate.

  • Phosphonium Salt Formation: : The dihydroxy(oxo)phosphanium part can be synthesized by reacting phosphorus oxychloride (POCl3) with water under controlled conditions to form dihydroxyphosphine oxide. This intermediate can then be reacted with the amine to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The phosphonium salt formation would be optimized for safety and efficiency, possibly using automated systems to handle the reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dibutylbutan-1-amine can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

  • Reduction: : The compound can be reduced to form secondary amines or even primary amines under strong reducing conditions.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halides or tosylates can be used as leaving groups in substitution reactions.

Major Products

    Oxidation: N,N-dibutylbutan-1-amine N-oxide.

    Reduction: Dibutylamine or butylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium is used as a reagent in organic synthesis, particularly in the formation of complex amine structures. It can also act as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, this compound can be used to study the effects of amine and phosphonium groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In industry, this compound can be used in the production of specialty chemicals, including surfactants, catalysts, and intermediates for polymer production.

Mechanism of Action

The mechanism of action for N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium involves its interaction with molecular targets through its amine and phosphonium groups. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Tributylamine: Similar in structure but lacks the phosphonium group.

    Tetraethylammonium: Contains a quaternary ammonium group instead of a phosphonium group.

    Phosphonium Salts: Various phosphonium salts with different alkyl groups.

Uniqueness

N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium is unique due to the combination of an amine and a phosphonium group, which imparts distinct chemical and biological properties not found in simpler amines or phosphonium salts.

Properties

CAS No.

116113-32-7

Molecular Formula

C12H29NO3P+

Molecular Weight

266.34 g/mol

IUPAC Name

N,N-dibutylbutan-1-amine;dihydroxy(oxo)phosphanium

InChI

InChI=1S/C12H27N.HO3P/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-4(2)3/h4-12H2,1-3H3;(H-,1,2,3)/p+1

InChI Key

SDPQEMWEWRFKIE-UHFFFAOYSA-O

Canonical SMILES

CCCCN(CCCC)CCCC.O[P+](=O)O

Origin of Product

United States

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